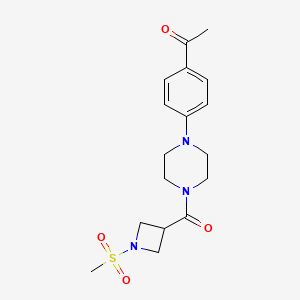

1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Description

Chemical Structure and Key Features The compound 1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone (abbreviated for clarity in this section) features a phenyl-ethanone core linked to a piperazine ring. The piperazine is further substituted with a carbonyl group connected to an azetidine moiety bearing a methylsulfonyl group. This structure integrates multiple pharmacophoric elements:

- Ethanone group: A ketone functional group common in bioactive molecules.

- Piperazine ring: A flexible heterocyclic scaffold known for enhancing solubility and receptor interactions.

Propriétés

IUPAC Name |

1-[4-[4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-13(21)14-3-5-16(6-4-14)18-7-9-19(10-8-18)17(22)15-11-20(12-15)25(2,23)24/h3-6,15H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEIZKXEFPKUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines can be synthesized through various methods, including the ring-opening polymerization of aziridines and the Pd-catalyzed asymmetric allylation of azalactones . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the phenyl group via electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperazine and phenyl groups can undergo nucleophilic and electrophilic substitution reactions, respectively

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlling the temperature, pH, and solvent choice to achieve the desired products .

Major Products

Major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine and phenyl compounds .

Applications De Recherche Scientifique

1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound with significant potential in various scientific research applications. This article delves into its applications in chemistry, biology, medicine, and industry, supported by detailed data tables and insights from case studies.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to construct complex heterocyclic compounds, which are essential in medicinal chemistry for developing new pharmaceuticals.

Biology

The compound acts as a probe in biological studies, particularly in investigating enzyme interactions and metabolic pathways. Its structural features enable it to bind to specific enzymes or receptors, modulating their activity.

Medicine

This compound has shown potential therapeutic applications:

- Antitumor Activity: Derivatives of piperazine structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neurotransmitter Regulation: The compound may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

Industry

In industrial applications, this compound can be used in the development of new materials and chemical processes due to its unique structural properties.

Antitumor Activity Study

Recent studies have highlighted the antitumor properties of piperazine derivatives, including this compound. For instance:

- Study Findings: Compounds synthesized from this scaffold showed significant inhibition of cancer cell proliferation in vitro.

Enzyme Inhibition Research

Research has indicated that compounds with similar structures exhibit enzyme inhibition:

- Target Enzyme: Acetylcholinesterase

- IC50 Values: Compounds derived from this structure showed competitive inhibition with IC50 values lower than traditional inhibitors.

Structure-Activity Relationship (SAR)

Investigations into the SAR of piperazine derivatives revealed that the presence of the methylsulfonyl group enhances biological activity:

- Key Finding: Methylsulfonyl groups improve binding affinity to target enzymes due to their electron-withdrawing properties.

Mécanisme D'action

The mechanism of action of 1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridine-Based Piperazine Derivatives

- Examples: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

- Key Differences: UDO and UDD replace the azetidine-sulfonyl group with pyridine and trifluoromethyl substituents. Biological Activity: Both are non-azolic CYP51 inhibitors effective against Trypanosoma cruzi (parasite causing Chagas disease), with efficacy comparable to posaconazole .

- Structural Advantage : The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the target compound’s methylsulfonyl azetidine may improve target binding specificity.

Biphenyl-Aryl Piperazine Ethanones

- Example: 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives.

- Key Differences :

- A biphenyl moiety replaces the azetidine-sulfonyl group.

- Substituents like 2-methoxy or 2,3-dichlorophenyl enhance antipsychotic activity.

- Biological Activity :

Sulfonyl-Containing Piperazine Derivatives

- Example : 1-[(4-Bromophenyl)acetyl]-4-(methylsulfonyl)piperazine (CAS: 895935-86-1).

- Key Differences: A bromophenyl-acetyl group replaces the phenyl-ethanone core.

- Structural Insight : The methylsulfonyl group on piperazine is retained, suggesting shared synthetic pathways (e.g., sulfonylation reactions) .

Antifungal Piperazine-Azo Dye Complexes

- Example: 1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ).

- Key Differences: An azo dye moiety (8-hydroxyquinoline) replaces the azetidine-sulfonyl group.

- Biological Activity :

Comparative Data Table

Research Findings and Insights

Enzyme Inhibition Potential

- However, the azetidine’s constrained geometry could alter binding kinetics compared to pyridine-based analogs .

Receptor Modulation

- Piperazine-ethanone derivatives with aryl substitutions (e.g., biphenyl) demonstrate that electron-withdrawing groups (e.g., Cl) enhance antidopaminergic activity. The target compound’s methylsulfonyl group, being electron-withdrawing, may follow this trend .

Activité Biologique

1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone, a complex organic compound, has garnered interest due to its potential biological activities. This compound is suggested to modulate the activity of critical kinases involved in various diseases, including cancer and inflammatory disorders. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily linked to its ability to inhibit TANK-binding kinase (TBK1) and I-Kappa-B kinase (IKKε). These kinases play significant roles in cellular signaling pathways associated with inflammation and cancer cell survival.

Key Findings:

- TBK1 and IKKε Inhibition : Inhibition of TBK1 has been shown to disrupt the survival pathways of cancer cells, particularly in HER2+ breast cancer cell lines, enhancing the efficacy of existing therapies like lapatinib .

- Inflammatory Response Modulation : The compound's ability to inhibit IKKε suggests potential applications in treating inflammatory diseases by reducing cytokine production .

Biological Activity Assessment

The biological activity of the compound has been evaluated through various in vitro studies, focusing on its antitumor, antibacterial, and antifungal properties.

Antitumor Activity

Studies have demonstrated that derivatives of piperazine compounds exhibit significant antitumor effects. For instance, compounds similar to the target compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicate promising IC50 values, suggesting effective inhibition of tumor growth .

Antibacterial and Antifungal Activity

Research has also highlighted the antibacterial and antifungal properties of related piperazine derivatives. These studies utilized standard assays to determine the Minimum Inhibitory Concentration (MIC) against various pathogens, showing effective antimicrobial activity .

Case Studies

Several case studies have reported on the synthesis and evaluation of piperazine derivatives similar to this compound. Here are notable examples:

Q & A

Q. What are the recommended synthetic routes for 1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone, and how can reaction yields be optimized?

Methodological Answer:

- Stepwise Synthesis : The compound’s complexity suggests a multi-step approach, likely involving coupling of the azetidine-3-carbonyl and piperazine intermediates. For example, amide bond formation between 1-(methylsulfonyl)azetidine-3-carboxylic acid and piperazine derivatives (e.g., 4-(piperazin-1-yl)acetophenone) can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

- Optimization : Design of Experiments (DoE) principles (e.g., factorial design) can systematically evaluate variables like solvent polarity (DMF vs. DCM), temperature (0–25°C), and stoichiometry . Monitoring reaction progress via HPLC or LC-MS ensures intermediate purity >95% .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are critical for characterization?

Methodological Answer:

- Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify the presence of the methylsulfonyl group (δ ~3.0 ppm for S-CH₃) and the azetidine ring protons (δ ~3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ expected at m/z ~447.18) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (if crystallizable) provides bond-length and angle data .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for structurally analogous piperazine-containing compounds?

Methodological Answer:

- Case Study : Analogues like 1-(4-(Piperazin-1-yl)phenyl)ethanone show antimicrobial activity in some studies but not others. To address discrepancies:

- Standardized Assays : Use CLSI/MHRA guidelines for MIC (Minimum Inhibitory Concentration) testing against reference strains (e.g., E. coli ATCC 25922) .

- SAR Analysis : Compare substituent effects; e.g., methylsulfonyl vs. hydroxyphenyl groups may alter solubility or target binding .

- Meta-Analysis : Pool data from peer-reviewed studies (excluding vendor-reported data) to identify trends .

Q. How can the methylsulfonyl and azetidine moieties influence the compound’s pharmacokinetic properties, and what in vitro models are suitable for evaluation?

Methodological Answer:

- Key Properties :

- Lipophilicity : LogP calculations (e.g., using SwissADME) predict blood-brain barrier penetration. Methylsulfonyl groups increase polarity, reducing logP .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) to measure CYP450-mediated degradation (t₁/₂ >60 min suggests favorable stability) .

- In Vitro Models :

Q. What experimental approaches are recommended to investigate potential off-target effects of this compound in kinase or GPCR assays?

Methodological Answer:

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1–10 µM to identify inhibition (IC₅₀ <1 µM suggests high risk) .

- GPCR Screening : Radioligand binding assays (e.g., for serotonin or dopamine receptors) to quantify displacement of reference ligands (e.g., [³H]spiperone) .

- Counter-Screens : Include structurally related negative controls (e.g., piperazine derivatives lacking methylsulfonyl groups) to isolate moiety-specific effects .

Data Contradiction Analysis

Q. How should researchers address variability in reported purity levels (e.g., 95% vs. 97%) for this compound across vendors?

Methodological Answer:

- Independent Verification :

- Vendor Selection : Prioritize suppliers with ISO 9001 certification and third-party validation (e.g., NIST-traceable reference materials) .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in a container, and dispose as hazardous waste .

- Toxicity Assessment : Refer to SDS for acute toxicity data; if unavailable, conduct Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.